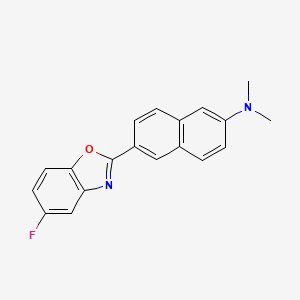
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- is a synthetic organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring system, a benzoxazole moiety, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Naphthalenamine Derivatization: The naphthalene ring can be functionalized through electrophilic substitution reactions, followed by amination to introduce the amine group.
Dimethylation: The final step involves the N,N-dimethylation of the amine group using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenamine, 6-(2-benzoxazolyl)-N,N-dimethyl-: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Naphthalenamine, 6-(5-chloro-2-benzoxazolyl)-N,N-dimethyl-: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
2-Naphthalenamine, 6-(5-fluoro-2-benzothiazolyl)-N,N-dimethyl-: Benzothiazole moiety instead of benzoxazole, which may influence its biological activity.
Uniqueness
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- is unique due to the presence of the fluorine atom and the benzoxazole moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
682763-63-9 |
|---|---|
Molekularformel |
C19H15FN2O |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
6-(5-fluoro-1,3-benzoxazol-2-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C19H15FN2O/c1-22(2)16-7-5-12-9-14(4-3-13(12)10-16)19-21-17-11-15(20)6-8-18(17)23-19/h3-11H,1-2H3 |
InChI-Schlüssel |
RWNKMIFIQOBOQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


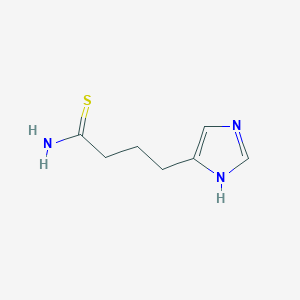
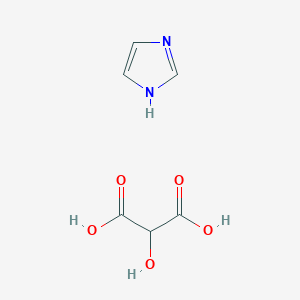
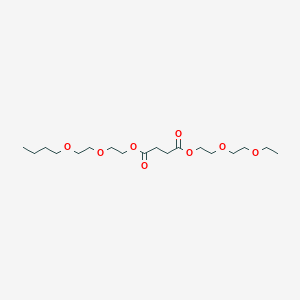
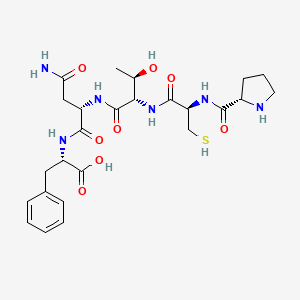
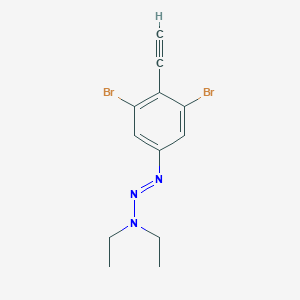
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
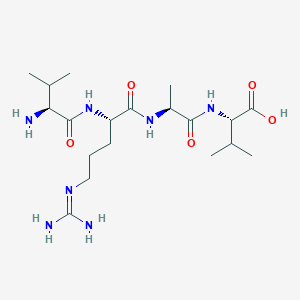
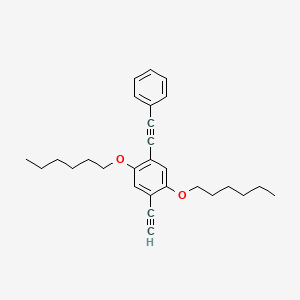
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)

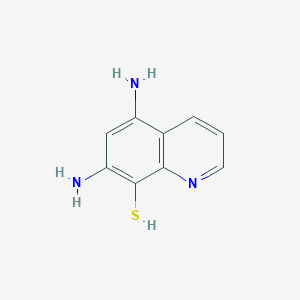
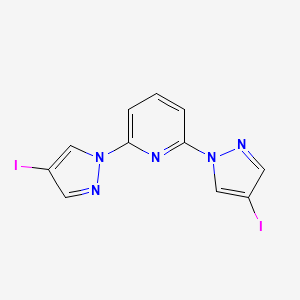
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
